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Compound of Interest

Compound Name: (2-lodophenyl)methanamine

Cat. No.: B151185

This technical guide provides a comprehensive overview of (2-lodophenyl)methanamine, a
crucial building block in medicinal chemistry and organic synthesis. Intended for researchers,
scientists, and drug development professionals, this document details the compound's
physicochemical properties, safety and handling protocols, synthesis, and applications, with a
focus on its role in the development of targeted therapeutics.

Physicochemical and Structural Data

(2-lodophenyl)methanamine, also known as 2-iodobenzylamine, is a substituted aromatic
amine. Its structure features a reactive carbon-iodine bond ortho to an aminomethyl group,
making it a versatile precursor for a variety of coupling and cyclization reactions.
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Property Value Reference
CAS Number 39959-51-8 [11[2][3][41[5]16]
Molecular Formula C7HsIN [11[2][5]
Molecular Weight 233.05 g/mol [L1[41I51161[7]
IUPAC Name (2-iodophenyl)methanamine [4107]

2-lodobenzylamine, o-
Synonyms _ _ [4][6]
iodobenzylamine

Appearance Light yellow to brown liquid [6]
Melting Point 63-65 °C [6]
Boiling Point 270.0+15.0 °C (Predicted) [6]
Density 1.772+0.06 g/cm3 (Predicted) [6]
Topological Polar Surface Area  26.02 A2 [1][7]
XLogP3 1.7 [4]
InChi Key RHONNLRITZIWGM- (4]

UHFFFAOYSA-N

SMILES NCC1=CC=CC=C1I [1][2][5]

Safety and Handling

(2-lodophenyl)methanamine is classified as a corrosive substance that requires careful
handling in a laboratory setting.[4] Adherence to established safety protocols is essential to
minimize risk.
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Hazard Information Details Reference
GHS Pictogram [1112]
Signal Word Danger [1]14]

H314: Causes severe skin
Hazard Statement [1114]
burns and eye damage

P260, P264, P280,
P301+P330+P331,
] P303+P361+P353,
Precautionary Statements [1][4]
P304+P340,
P305+P351+P338, P405,

P501

Keep in a dark place under an
Storage _ [2]
inert atmosphere, 2-8°C

Always consult the full Safety Data Sheet (SDS) before use and wear appropriate personal
protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis and Experimental Protocols

The primary route to (2-lodophenyl)methanamine involves the reduction of the corresponding
nitrile, 2-iodobenzonitrile. This transformation is a standard procedure in organic synthesis and
can be achieved using various reducing agents. Below is a representative protocol using a
metal hydride.

Experimental Protocol: Reduction of 2-lodobenzonitrile

This protocol is adapted from established methods for the reduction of substituted benzonitriles
to benzylamines.

Materials:

e 2-lodobenzonitrile
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e Lithium Aluminum Hydride (LiAlHs) or Sodium Borohydride (NaBHa4) / Indium(lll) chloride
(InCls)

e Anhydrous Tetrahydrofuran (THF)

e 1M Hydrochloric Acid (HCI)

e 1M Sodium Hydroxide (NaOH)

o Diethyl ether or Ethyl acetate

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)

* Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

e Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or
Nitrogen), add the reducing agent (e.g., LiAlH4, 1.5 eq) and suspend it in anhydrous THF.
Cool the mixture to 0 °C using an ice bath.

o Addition of Starting Material: Dissolve 2-iodobenzonitrile (1.0 eq) in anhydrous THF. Add this
solution dropwise to the stirred suspension of the reducing agent, maintaining the
temperature at O °C.

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC)
until the starting material is consumed.

e Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess
reducing agent by the slow, dropwise addition of water, followed by 1M NaOH solution.

o Work-up and Extraction: Filter the resulting mixture through a pad of Celite® to remove
inorganic salts. Transfer the filtrate to a separatory funnel and extract with diethyl ether or
ethyl acetate (3x volumes).

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSOQOea.
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary
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evaporator to yield the crude (2-lodophenyl)methanamine.

o Further Purification (Optional): The crude product can be further purified by vacuum
distillation or by column chromatography on silica gel.

Reaction Setup

2-lodobenzonitrile Reducing Agent (e.g., LiAIHa4)

in Anhydrous THF in Anhydrous THF @ 0°C
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Synthetic workflow for (2-lodophenyl)methanamine.

Spectroscopic Characterization

Structural confirmation and purity assessment of (2-lodophenyl)methanamine are typically

performed using standard spectroscopic techniques.

General Protocol: Sample Preparation

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube. Acquire *H and 3C NMR
spectra.

Infrared (IR) Spectroscopy: A thin film of the liquid sample can be analyzed between two KBr
plates using an FT-IR spectrometer.

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable volatile
solvent (e.g., methanol or acetonitrile) for analysis by techniques such as GC-MS or ESI-MS
to confirm the molecular weight.

Expected Spectroscopic Data

'H NMR: The spectrum is expected to show signals for the aromatic protons (in the range of
~7.0-7.8 ppm), a singlet for the benzylic CHz protons (~3.8-4.0 ppm), and a broad singlet for
the NH2 protons (~1.5-2.5 ppm), which may exchange with D20.

13C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the
carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~95-100 ppm)
due to the heavy atom effect. A signal for the benzylic carbon (CHz) will also be present
(~45-50 ppm).

IR Spectroscopy: Key absorption bands would include N-H stretching of the primary amine
(two bands, ~3300-3400 cm~1), C-H stretching of the aromatic ring (~3000-3100 cm~1), and
C-N stretching (~1000-1200 cm™1).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b151185?utm_src=pdf-body-img
https://www.benchchem.com/product/b151185?utm_src=pdf-body
https://www.benchchem.com/product/b151185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Applications in Drug Development

molecular scaffolds of modern therapeutics.

Role as a Synthetic Intermediate

(2-lodophenyl)methanamine is a valuable precursor for synthesizing a wide range of

heteroaryl groups is essential for achieving high potency and selectivity.

e Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M*) at
m/z = 233. A characteristic isotopic pattern may be observed due to the presence of iodine.

The primary utility of (2-lodophenyl)methanamine in drug discovery stems from the versatile
reactivity of its carbon-iodine bond. This functional group is an excellent handle for palladium-
catalyzed cross-coupling reactions, which are fundamental for constructing the complex

heterocyclic compounds and biaryl structures. The ortho-disposed amine and iodo-substituents
allow for tandem or sequential reactions to build complex ring systems. Its use is particularly
prevalent in the synthesis of kinase inhibitors, where the strategic introduction of specific aryl or

[(2-Iodophenyl)methanamine) [(

Coupling Partner
e.g., Boronic Acid)

Pd Catalyst
Base, Solvent

Cross-Coupling
Reaction

Complex Molecule
(e.g., Biaryl Amine)
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General scheme for cross-coupling applications.
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Target: Kinase Signaling Pathways

Protein kinases are critical regulators of cellular processes, and their dysregulation is a
hallmark of many diseases, including cancer.[4] Kinase inhibitors have emerged as a major
class of targeted therapies. The synthesis of these inhibitors often relies on building blocks like
(2-lodophenyl)methanamine to construct molecules that can bind selectively to the ATP-
binding pocket of a target kinase. For example, precursors containing the iodophenyl moiety
are used to build inhibitors targeting key nodes in oncogenic signaling cascades like the
RAF/MEK/ERK (MAPK) pathway.

Simplified Kinase Signaling Pathway

Kinase Inhibitor
Synthesized from Precursors) e e - o
N — ) G
—
Receptor Tyrosine
Growth Factor Kinase (RTK)

Click to download full resolution via product page

Targeting kinase pathways with synthesized inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (2-
lodophenyl)methanamine (CAS 39959-51-8)]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b151185#2-iodophenyl-methanamine-cas-number-
39959-51-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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